molecular formula C66H90O24P6 B574108 diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate CAS No. 188241-51-2

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate

Cat. No.: B574108
CAS No.: 188241-51-2
M. Wt: 1453.265
InChI Key: YPQIUSUOMGFZPE-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a heptacyclo[31.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹.1²¹,²⁵.1²⁷,³¹]dotetraconta core with five diethoxyphosphoryloxy groups at positions 38–42 and a terminal diethyl phosphate ester. Its intricate bridged cyclic architecture imparts significant steric hindrance and electronic diversity, making it a candidate for specialized applications in coordination chemistry or catalysis.

Properties

IUPAC Name

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H90O24P6/c1-13-73-91(67,74-14-2)85-61-49-31-25-32-50(61)44-52-34-27-36-54(63(52)87-93(69,77-17-5)78-18-6)46-56-38-29-40-58(65(56)89-95(71,81-21-9)82-22-10)48-60-42-30-41-59(66(60)90-96(72,83-23-11)84-24-12)47-57-39-28-37-55(64(57)88-94(70,79-19-7)80-20-8)45-53-35-26-33-51(43-49)62(53)86-92(68,75-15-3)76-16-4/h25-42H,13-24,43-48H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQIUSUOMGFZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OP(=O)(OCC)OCC)CC7=CC=CC(=C7OP(=O)(OCC)OCC)CC1=CC=C2)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H90O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate typically involves the Arbuzov reaction. This reaction starts with hexakis(chloromethyl)calix6arene hexamethyl ether, which is reacted with isopropyl esters of trivalent phosphorus acids. Subsequent chemical transformations yield the desired phosphorylated calixarene

Chemical Reactions Analysis

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate undergoes various chemical reactions, including:

Common reagents include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Heptacyclohexol Derivatives ()
A structurally related compound, heptacyclo[31.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹.1²¹,²⁵.1²⁷,³¹]dotetraconta-...-hexol, shares the same polycyclic backbone but substitutes phosphate groups with six hydroxyls. This substitution reduces steric bulk and increases acidity (pKa ~10–12 for –OH vs. ~1–2 for phosphate esters), enhancing solubility in polar solvents but limiting metal coordination sites compared to the phosphate-rich target compound .

(b) Calix[6]arene Sulfonic Acid ()
Calix[6]arene-4-sulfonic acid is a macrocyclic compound with sulfonic acid groups. While both compounds exhibit cavity-like structures, the target compound’s phosphate esters offer weaker acidity (pKa ~1–3 for –SO₃H vs. ~1–2 for phosphate esters) but greater tunability via ester hydrolysis. The calixarene’s rigid cavity is optimized for host-guest interactions, whereas the target’s flexible phosphate arms may favor chelation .

Functional Group Analogues

(a) Diethyl Phosphonate Derivatives () Compounds like diethyl{(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)aminomethyl}phosphonate (C₂₆H₃₀N₃O₆P) share phosphonate groups but lack polycyclic complexity. Their simpler structures enable high synthetic yields (81–94%) and stability, contrasting with the target compound’s likely challenging synthesis due to regioselective phosphorylation and steric constraints .

(b) Decaazapentacyclo Compound () 3,8,11,14,19,22,27,30,33,38-Decaazapentacyclo[...]dodecaene (C₃₂H₄₂N₁₀) replaces phosphate groups with nitrogen atoms. Such nitrogen-rich frameworks are often explored in supramolecular chemistry, whereas phosphate esters are more relevant to bioinorganic systems .

Electronic and Physicochemical Properties

  • Solubility : The target compound’s diethyl phosphate esters reduce hydrophilicity compared to sulfonic acid derivatives () but enhance it relative to hydrocarbon-rich heterocycles ().
  • Reactivity : Phosphate esters are prone to hydrolysis under acidic/basic conditions, unlike stable sulfonic acids or inert calixarenes .
  • Metal Binding : The pentakis-phosphate configuration provides multiple coordination sites, surpassing the hexol derivative’s six –OH groups in versatility for metal chelation .

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by multiple diethoxyphosphoryloxy groups attached to a heptacyclic framework. This unique architecture may influence its interaction with biological systems and its subsequent activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₄₈H₁₁₁N₁O₁₈P₅
Molecular Weight1025.23 g/mol
Functional GroupsDiethoxyphosphate groups
Cyclic StructuresHeptacyclic framework

Research indicates that phosphonate compounds can exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties. The specific mechanisms through which diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Phosphonates often act as inhibitors of enzymes involved in nucleotide metabolism.
  • Cell Membrane Interaction : The amphiphilic nature of the compound may facilitate interactions with cell membranes.
  • Signal Transduction Modulation : The compound might influence signaling pathways by interacting with phospholipid bilayers.

Case Studies

  • Anticancer Activity : In vitro studies have shown that similar phosphonate compounds can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cell survival.
  • Antimicrobial Properties : Research has demonstrated that phosphonates exhibit significant antimicrobial activity against various bacterial strains by targeting bacterial cell wall synthesis.
  • Neuroprotective Effects : Some studies suggest that phosphonate derivatives may protect neuronal cells from oxidative stress and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

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